molecular formula C29H39N3O5 B3027564 PS-II CAS No. 133429-58-0

PS-II

Cat. No. B3027564
CAS RN: 133429-58-0
M. Wt: 509.6 g/mol
InChI Key: LIOIGKLWXFXXEG-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photosystem II (PS-II), also known as water-plastoquinone oxidoreductase, is the first protein complex in the light-dependent reactions of oxygenic photosynthesis . It is located in the thylakoid membrane of plants, algae, and cyanobacteria . Within PS-II, enzymes capture photons of light to energize electrons that are then transferred through a variety of coenzymes and cofactors to reduce plastoquinone to plastoquinol . The energized electrons are replaced by oxidizing water to form hydrogen ions and molecular oxygen .


Synthesis Analysis

The synthesis of PS-II is a complex process that involves the assembly of various protein subunits and cofactors. The core of PS-II consists of a pseudo-symmetric heterodimer of two homologous proteins D1 and D2 . Each PS-II contains at least 99 cofactors: 35 chlorophyll a, 12 beta-carotene, two pheophytin, two plastoquinone, two heme, one bicarbonate, 20 lipids, the Mn4CaO5 cluster (including two chloride ions), one non-heme Fe2+ and two putative Ca2+ ions per monomer .


Molecular Structure Analysis

The molecular structure of PS-II is complex and involves several subunits and cofactors. The core of PS-II consists of a pseudo-symmetric heterodimer of two homologous proteins D1 and D2 . Each PS-II contains at least 99 cofactors: 35 chlorophyll a, 12 beta-carotene, two pheophytin, two plastoquinone, two heme, one bicarbonate, 20 lipids, the Mn4CaO5 cluster (including two chloride ions), one non-heme Fe2+ and two putative Ca2+ ions per monomer .


Chemical Reactions Analysis

In PS-II, enzymes capture photons of light to energize electrons that are then transferred through a variety of coenzymes and cofactors to reduce plastoquinone to plastoquinol . The energized electrons are replaced by oxidizing water to form hydrogen ions and molecular oxygen . By replenishing lost electrons with electrons from the splitting of water, PS-II provides the electrons for all of photosynthesis to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of PS-II are largely determined by its protein subunits and the various cofactors it contains. These include chlorophyll a, beta-carotene, pheophytin, plastoquinone, heme, bicarbonate, lipids, the Mn4CaO5 cluster, non-heme Fe2+, and putative Ca2+ ions .

Scientific Research Applications

Photosystem-II Inhibitors in Agriculture

Photosystem II (PS-II) is a major target for herbicidal agents in agriculture. A study by Banjare, Singh, & Roy (2017) focused on the design of 1H 1,4 benzodiazepine 2,5 diones as PS-II inhibitors. Through QSAR (Quantitative Structure-Activity Relationship) analysis, the study provided insights into the physicochemical and structural requirements for potential PS-II inhibitors, aiding in the generation of new herbicidal agents.

Space Research and Photosynthetic Organisms

In space research, understanding the effects of space radiation on photosynthetic organisms, particularly PS-II, is crucial. Angelini et al. (2001) conducted a study on the oxygen-evolving activity of algae and cyanobacteria, focusing on PS-II, under space radiation. This research is significant for the utilization of these organisms in maintaining oxygen atmospheres and biomass in space missions (Angelini, Ragni, Esposito, Giardi, Pompili, Moscardelli, & Giardi, 2001).

Pyramid Structure Research and Biosensors

The potential power of pyramid structures and their effect on biosensors, involving PS-II, was explored by Takagi et al. (2021). The study discovered entanglement phenomena attributed to pyramid effects on biosensors, indicating a novel field of scientific research with broad applications (Takagi, Sakamoto, Kawano, & Yamamoto, 2021).

Airborne Laser Assessment of PS-II

Chekalyuk et al. (2004) developed a technique for laser measurement of PS-II photochemical characteristics from an airborne platform. This technology allows for the assessment of phytoplankton and terrestrial vegetation, providing valuable data for environmental monitoring and research (Chekalyuk, Hoge, Wright, & Swift, 2004).

PS-II in Evolution and Life

Barber (2004) provided a personal perspective on the role of PS-II in the evolution of life. Described as the engine of life, PS-II's contribution to an oxygenic atmosphere and organic compound production was highlighted, marking its significance in evolutionary biology (Barber, 2004).

Cancer Prognosis and Gene Expression

In medical research, Barrier et al. (2006) investigated the use of gene expression profiling in predicting the prognosis of stage II colon cancer. This study highlighted the potential of microarray-based prognosis predictors in enhancing cancer treatment strategies (Barrier, Boelle, Roser, Gregg, Tse, Brault, Lacaine, Houry, Huguier, Franc, Flahault, Lemoine, & Dudoit, 2006).

PS-II Based Biosensors for Explosive Detection

Bhalla, Zhao, & Zazubovich (2011) explored the efficacy of a PS-II-based biosensor for detecting explosive compounds. This innovative application demonstrated the potential of using PS-II in environmental and security-related fields (Bhalla, Zhao, & Zazubovich, 2011).

Future Directions

The study of PS-II continues to be a vibrant field of research, with many questions still to be answered. Future research will likely focus on further elucidating the detailed mechanisms of PS-II, developing new photosensitizers with enhanced tumor selectivity, and exploring new applications of PS-II .

properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIGKLWXFXXEG-GSDHBNRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158104
Record name PS-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PS-II

CAS RN

133429-58-0
Record name PS-II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133429580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R4HLP9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PS-II
Reactant of Route 2
PS-II
Reactant of Route 3
Reactant of Route 3
PS-II
Reactant of Route 4
Reactant of Route 4
PS-II
Reactant of Route 5
Reactant of Route 5
PS-II
Reactant of Route 6
PS-II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.